![molecular formula C22H21ClN4O4 B12388813 [2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core, a piperazine ring, and a cyclopropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 5-chloro-2-hydroxybenzaldehyde under acidic conditions.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using a suitable diazo compound and a transition metal catalyst.
Piperazine Introduction: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Final Coupling: The final step involves coupling the benzimidazole core with the piperazine-cyclopropane moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and piperazine moieties.
Reduction: Reduction reactions can target the benzimidazole core and the cyclopropane ring.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and cyclopropane ring-opened products.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have activity against certain types of cancer cells and bacterial strains, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity allows for the synthesis of a wide range of products.
作用機序
The mechanism of action of [2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with DNA topoisomerases may inhibit DNA replication in cancer cells, while its binding to bacterial enzymes may disrupt essential metabolic processes.
類似化合物との比較
Similar Compounds
[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone: This compound is unique due to its specific combination of functional groups.
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic activity.
Piperazine Derivatives: Compounds like piperazine citrate are used as anthelmintics.
Cyclopropane Derivatives: Cyclopropane-containing compounds, such as cyclopropane carboxylic acid, are used in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its combination of a benzimidazole core, a piperazine ring, and a cyclopropane moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C22H21ClN4O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21ClN4O4/c23-14-2-4-18(28)15(12-14)19-24-16-3-1-13(11-17(16)25-19)20(29)26-7-9-27(10-8-26)21(30)22(31)5-6-22/h1-4,11-12,28,31H,5-10H2,(H,24,25) |
InChIキー |
ITUOTPPZNKQCTQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=C(C=CC(=C5)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
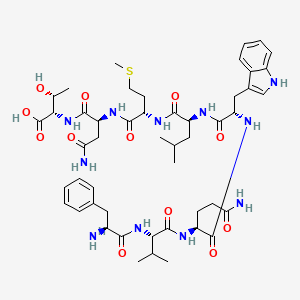

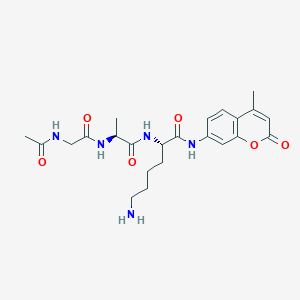
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
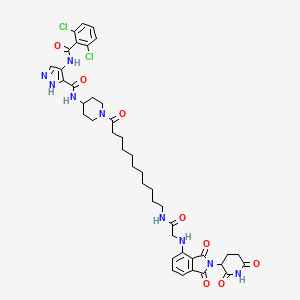
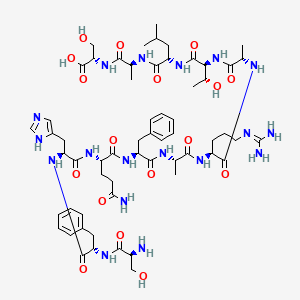
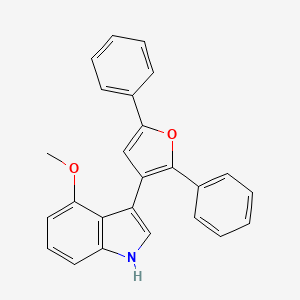
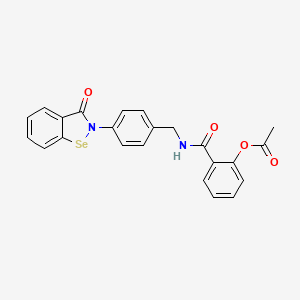
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
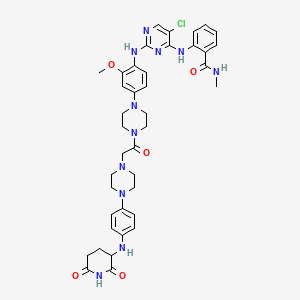
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
